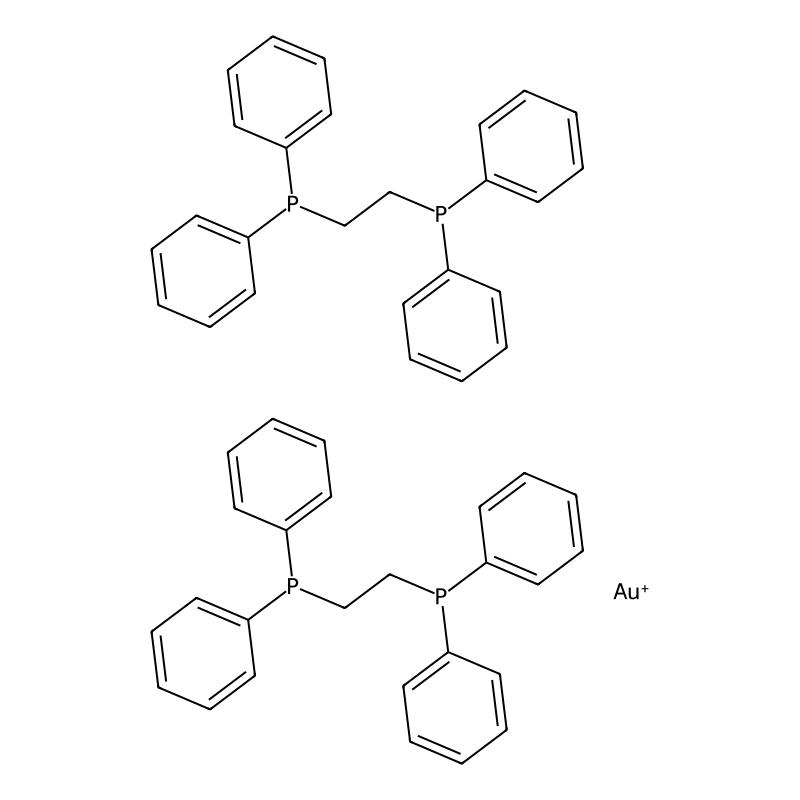

(Au(Dppe)2)Cl

Content Navigation

Gold(I) phosphine probes often degrade via thiol exchange, confounding dose-response data. (Au(Dppe)2)Cl, a bis-chelated tetrahedral complex, provides a stable, thiol-resistant mitochondrial uncoupler for reproducible assays.

- Resists ligand exchange: maintains integrity in serum and thiol-containing buffers.

- 31P NMR reference at δ 20.7 ppm for purity verification.

- Baseline for OXPHOS uncoupling & Ca2+ efflux studies without membrane permeabilization. In stock for immediate global shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Purity

Package Size

(Au(Dppe)2)Cl (CAS 47895-18-1) is a bis-chelated, tetrahedral gold(I) complex widely procured as a reference standard in medicinal chemistry and mitochondrial targeting research. Featuring two 1,2-bis(diphenylphosphino)ethane (dppe) ligands coordinated to a central Au(I) ion, the resulting lipophilic cation exhibits exceptional kinetic stability. Unlike monodentate gold complexes that rapidly degrade or undergo ligand exchange in biological media, (Au(Dppe)2)Cl maintains structural integrity in the presence of serum proteins and thiols. This makes it a reliable, reproducible baseline for assays evaluating oxidative phosphorylation uncoupling, membrane potential dissipation, and novel antineoplastic drug design workflows where a stable cationic benchmark is required [1].

Research Fit

Substituting (Au(Dppe)2)Cl with generic gold(I) phosphines (like Auranofin) or mono-chelated precursors (like[(AuCl)2(dppe)]) fundamentally alters assay reproducibility and the mechanism of action. Monodentate complexes are highly susceptible to thiol exchange, leading to rapid off-target binding and degradation in standard assay buffers, which confounds dose-response data. Furthermore, substituting the chloride counterion or altering the ligand to modify lipophilicity (e.g., using hydrophilic pyridyl analogs like [Au(d4pype)2]Cl) drastically shifts the partition coefficient, eliminating the non-selective mitochondrial accumulation that defines the (Au(Dppe)2)Cl baseline. For procurement, selecting the exact (Au(Dppe)2)Cl complex is mandatory when a highly stable, thiol-resistant cationic standard is required for comparative benchmarking without the risk of in situ speciation changes [1].

Substitution Risk

Kinetic Stability and Thiol Resistance in Biological Media

(Au(Dppe)2)Cl demonstrates remarkable kinetic stability in solution, particularly in the presence of serum proteins, thiols, and disulfides. Unlike monodentate gold(I) complexes such as Auranofin, which undergo rapid ligand exchange with biological thiols, 31P NMR spectroscopy confirms that the bis-chelated [Au(dppe)2]+ cation remains intact. This resistance to thiol exchange prevents premature degradation and off-target protein binding during in vitro assays [1].

| Evidence Dimension | Resistance to thiol-mediated ligand exchange |

| Target Compound Data | (Au(Dppe)2)Cl (Intact bis-chelated structure maintained) |

| Comparator Or Baseline | Monodentate Au(I) complexes e.g., Auranofin (Rapid ligand exchange with thiols) |

| Quantified Difference | Complete suppression of rapid thiol exchange in standard assay windows |

| Conditions | In vitro serum or thiol-containing buffer solutions monitored via 31P NMR |

Ensures that the procured compound delivers reliable, reproducible dosing in complex biological matrices without degrading before reaching the target.

Speciation Purity and Structural Verification via 31P NMR

The complete bis-chelation of the [Au(dppe)2]+ cation provides a distinct and easily verifiable spectroscopic signature, which is critical for QA/QC workflows. In 31P NMR, the fully coordinated (Au(Dppe)2)Cl complex appears as a distinct peak at 20.7 ppm. This allows it to be unambiguously distinguished from the dinuclear bridged precursor ClAu(dppe)AuCl (27.1 ppm) and the free dppe ligand (approx. -12.3 to -22 ppm). Procuring the pre-formed (Au(Dppe)2)Cl salt ensures researchers bypass the unpredictable in situ ring-closure of precursors [1].

| Evidence Dimension | 31P NMR Chemical Shift (Speciation Marker) |

| Target Compound Data | (Au(Dppe)2)Cl (20.7 ppm) |

| Comparator Or Baseline | Dinuclear precursor ClAu(dppe)AuCl (27.1 ppm) |

| Quantified Difference | 6.4 ppm distinct chemical shift separation |

| Conditions | Solution-state 31P NMR |

Allows QA/QC workflows to easily verify the purity and complete coordination of the procured standard, avoiding mixed-species artifacts.

Mitochondrial Membrane Potential Dissipation Benchmark

As a lipophilic cation, (Au(Dppe)2)Cl is utilized as a definitive positive control for mitochondrial dysfunction assays. At a concentration of 30 µM, it causes a rapid, concentration-dependent dissipation of the mitochondrial inner membrane electrochemical potential, accompanied by a ruthenium red-sensitive calcium efflux. Crucially, it achieves this without increasing the permeability of mitochondria to oxalacetate, distinguishing its specific uncoupling mechanism from agents that cause gross inner membrane permeabilization [1].

| Evidence Dimension | Mechanism of Membrane Potential (ΔΨm) Dissipation |

| Target Compound Data | (Au(Dppe)2)Cl (Specific uncoupling with intact oxalacetate impermeability) |

| Comparator Or Baseline | Standard permeabilizing agents (Gross inner membrane disruption) |

| Quantified Difference | Selective Ca2+ efflux via uniporter reversal without gross structural rupture |

| Conditions | Isolated rabbit mitochondria exposed to 30 µM complex |

Validates the compound as the definitive, mechanism-specific positive control for assays measuring mitochondrial uncoupling and targeted calcium efflux.

Lipophilicity-Driven Cellular Uptake Baseline

The high lipophilicity of (Au(Dppe)2)Cl drives its non-selective accumulation in the mitochondria of cells, making it the standard upper-boundary reference for lipophilic cationic gold complexes. When developing novel antineoplastic agents, researchers synthesize more hydrophilic analogs (such as the pyridyl-substituted [Au(d4pype)2]Cl) to improve tumor selectivity. (Au(Dppe)2)Cl serves as the essential highly lipophilic comparator to demonstrate how reducing the partition coefficient alters in vivo liver/tumor uptake ratios and mitigates dose-limiting toxicity [1].

| Evidence Dimension | Lipophilicity and Cellular Targeting |

| Target Compound Data | (Au(Dppe)2)Cl (High lipophilicity, non-selective mitochondrial uptake) |

| Comparator Or Baseline | [Au(d4pype)2]Cl (Hydrophilic analog, higher tumor selectivity) |

| Quantified Difference | Establishes the maximum lipophilic boundary for comparative uptake studies |

| Conditions | Comparative in vivo and in vitro cellular uptake assays |

Provides a critical high-lipophilicity benchmark for screening and optimizing the partition coefficients of novel mitochondrial-interactive agents.

Reference Standard for Mitochondrial Uncoupling Assays

Because of its well-characterized ability to dissipate mitochondrial membrane potential without gross permeabilization, (Au(Dppe)2)Cl is the ideal procured positive control for in vitro assays evaluating oxidative phosphorylation uncoupling and calcium efflux mechanisms [1].

Baseline Comparator for Lipophilic Cation Drug Design

(Au(Dppe)2)Cl serves as the foundational high-lipophilicity benchmark. Research programs developing novel, targeted antineoplastic agents (such as pyridyl-substituted gold phosphines) procure this compound to comparatively map how shifts in the partition coefficient affect cellular uptake and toxicity [2].

QA/QC Marker for Gold(I) Phosphine Synthesis

With its distinct 31P NMR chemical shift at 20.7 ppm, the pre-formed (Au(Dppe)2)Cl salt is utilized as a reliable spectroscopic reference standard to verify the complete bis-chelation and purity of newly synthesized batches, distinguishing them from dinuclear or uncoordinated impurities [3].

Application Fit Matrix

References

- [1] Smith, P. F., et al. 'In vivo and in vitro cardiotoxicity of a gold-containing antineoplastic drug candidate in the rabbit.' Toxicology and Applied Pharmacology 98.1 (1989): 34-46.

- [2] Rackham, O., et al. 'The In Vitro Antitumour Activity of Novel, Mitochondrial-Interactive, Gold-Based Lipophilic Cations.' Bioinorganic Chemistry and Applications 2007 (2007): 1-7.

- [3] Barnard, P. J., et al. 'Synthesis and Antitumour Activity of Gold(I) and Silver(I) Complexes of Hydrazine-Bridged Diphosphine Ligands.' South African Journal of Chemistry 65 (2012): 271-279.

Related CAS

Explore Compound Types